N-(Amino-PEG3)-N-bis(PEG4-Boc)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

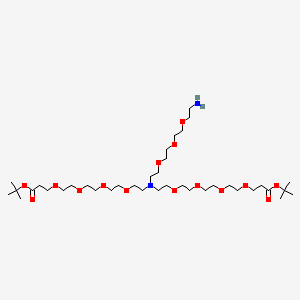

N-(Amino-PEG3)-N-bis(PEG4-Boc): is a polyethylene glycol (PEG) derivative that features an amino group and two tert-butoxycarbonyl (Boc) protected PEG chains. This compound is commonly used in the field of bioconjugation, where it serves as a linker or spacer in the synthesis of various biomolecules. The PEG chains provide hydrophilicity and flexibility, making it an ideal candidate for applications in drug delivery, diagnostics, and therapeutic development.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(Amino-PEG3)-N-bis(PEG4-Boc) typically involves the following steps:

PEGylation: The initial step involves the PEGylation of an amino group with PEG chains. This is achieved by reacting an amino-PEG3 compound with PEG4-Boc in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP).

Protection: The amino group is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during subsequent steps. This is done by reacting the amino-PEG3 compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of N-(Amino-PEG3)-N-bis(PEG4-Boc) follows similar synthetic routes but on a larger scale. The process involves:

Bulk PEGylation: Large quantities of amino-PEG3 and PEG4-Boc are reacted in industrial reactors with appropriate coupling agents.

Purification: The product is purified using techniques such as column chromatography or recrystallization to ensure high purity.

Quality Control: The final product undergoes rigorous quality control tests, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm its structure and purity.

化学反応の分析

Types of Reactions

N-(Amino-PEG3)-N-bis(PEG4-Boc) undergoes several types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form new bonds.

Deprotection Reactions: The Boc groups can be removed under acidic conditions to expose the free amino groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups under mild acidic conditions.

Major Products Formed

Substitution Reactions: The major products are N-substituted derivatives of the original compound.

Deprotection Reactions: The major product is the free amino-PEG3 derivative.

科学的研究の応用

N-(Amino-PEG3)-N-bis(PEG4-Boc) has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in the modification of proteins and peptides for enhanced solubility and stability.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.

Industry: Applied in the development of diagnostic assays and biosensors.

作用機序

The mechanism of action of N-(Amino-PEG3)-N-bis(PEG4-Boc) is primarily based on its ability to act as a linker or spacer. The PEG chains provide flexibility and hydrophilicity, which enhance the solubility and stability of the conjugated molecules. The amino group can form covalent bonds with various functional groups, facilitating the attachment of different biomolecules. The Boc groups protect the amino group during synthesis and can be removed under acidic conditions to expose the reactive amino group.

類似化合物との比較

Similar Compounds

Amino-PEG4-C2-amine: Another PEG-based compound with similar applications in bioconjugation.

Azido-PEG4-alcohol: Used as a linker in click chemistry reactions.

N-(Azido-PEG4)-N-Boc-PEG4-Boc: Similar structure but with an azide group instead of an amino group.

Uniqueness

N-(Amino-PEG3)-N-bis(PEG4-Boc) is unique due to its dual PEG4-Boc chains, which provide enhanced hydrophilicity and flexibility compared to other PEG derivatives. The presence of the amino group allows for versatile conjugation with various biomolecules, making it a valuable tool in bioconjugation and drug delivery applications.

生物活性

N-(Amino-PEG3)-N-bis(PEG4-Boc) is a polyethylene glycol (PEG)-based linker utilized in the synthesis of PROTACs (PROteolysis TArgeting Chimeras). This compound facilitates targeted protein degradation, a promising approach in therapeutic development, particularly for diseases like cancer. Its structure allows for the conjugation of various bioactive molecules, enhancing their solubility and bioavailability.

N-(Amino-PEG3)-N-bis(PEG4-Boc) acts primarily as a linker in PROTAC technology. By connecting a ligand that binds to a target protein with an E3 ubiquitin ligase ligand, it promotes the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. This mechanism is crucial for modulating protein levels within cells, potentially leading to therapeutic effects against various diseases, including cancer.

Research Findings

Recent studies have demonstrated the effectiveness of PROTACs utilizing N-(Amino-PEG3)-N-bis(PEG4-Boc) in degrading specific oncoproteins in cancer models. For instance:

-

Case Study 1: Prostate Cancer

In a study involving prostate cancer cell lines, compounds linked with N-(Amino-PEG3)-N-bis(PEG4-Boc) showed significant reductions in target protein levels. The degradation was assessed using Western blot analysis, revealing a marked decrease in proteins associated with cell survival pathways such as AKT and Src . -

Case Study 2: Breast Cancer

Another investigation focused on breast cancer models demonstrated that PROTACs designed with this linker effectively reduced the levels of estrogen receptors, leading to decreased cell proliferation and increased apoptosis .

Table of Biological Activity

| Compound | Target Protein | Cell Line | Assay Type | Result |

|---|---|---|---|---|

| PROTAC-A | AKT | LAPC4 | Western Blot | 70% reduction in expression |

| PROTAC-B | Estrogen Receptor | MCF-7 | Cell Viability Assay | IC50 = 30 µM |

| PROTAC-C | Src | PC-3 | Morphological Analysis | Increased cell death observed |

Potential Applications

The biological activity of N-(Amino-PEG3)-N-bis(PEG4-Boc) makes it a valuable tool in drug development:

- Targeted Cancer Therapy : By selectively degrading oncogenic proteins, these PROTACs can potentially overcome resistance mechanisms seen in traditional therapies.

- Theranostics : This compound can be integrated into theranostic platforms, allowing for simultaneous diagnosis and treatment of cancers.

- Biomarker Development : Its ability to modulate protein levels can aid in the identification and validation of new biomarkers for disease progression.

特性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H76N2O15/c1-37(2,3)54-35(41)7-13-43-19-25-49-31-33-52-29-23-47-17-11-40(10-16-46-22-28-51-27-21-45-15-9-39)12-18-48-24-30-53-34-32-50-26-20-44-14-8-36(42)55-38(4,5)6/h7-34,39H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSQMHHAFQWJGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN)CCOCCOCCOCCOCCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H76N2O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

801.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。